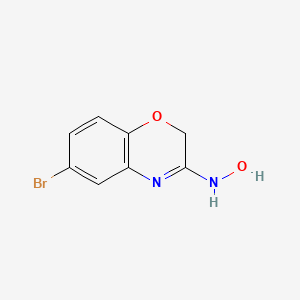![molecular formula C10H18N2O2 B592134 tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate CAS No. 1638767-25-5](/img/structure/B592134.png)
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate” is a chemical compound with the CAS Number: 1630906-49-8 . It has a molecular weight of 212.29 . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C11H20N2O2 . The InChI code for the compound is 1S/C11H20N2O2/c1-9(2,3)15-8(14)13-7-10-4-11(12,5-10)6-10/h4-7,12H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The melting point of the compound ranges from 120.0 to 124.0 °C .Scientific Research Applications
Chemical Synthesis and Properties : The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines, which are derivatives of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate, has been achieved through aminoalkylation of [1.1.1]propellane, enabling efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).
Application in Medicinal Chemistry : Bicyclo[1.1.1]pentanes (BCPs), like this compound, are used as bioisosteres for aromatic rings, tert-butyl groups, and alkynes in medicinal chemistry. They offer high passive permeability, high water solubility, and improved metabolic stability (Westphal et al., 2015).
Pharmacokinetic Properties and Efficacies : The tert-butyl group, which forms part of the chemical structure of this compound, is a common motif in drug design. However, its incorporation can sometimes result in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. This necessitates the evaluation of alternative substituents in the drug discovery process (Westphal et al., 2015).
Radical Multicomponent Carboamination : A method for synthesizing multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives has been developed. This process includes radical multicomponent carboamination of [1.1.1]propellane, which is significant for expanding the available drug-like chemical space (Kanazawa et al., 2017).
Applications in Drug Discovery : The bicyclo[1.1.1]pentane motif, as seen in this compound, is increasingly used as bioisosteres in drug candidates. This is due to its ability to replace phenyl, tert-butyl, and alkynyl fragments, thereby improving the physicochemical properties of the drug candidates (Ma et al., 2019).
Safety and Hazards
The compound is classified as an irritant and can cause skin and eye irritation . Precautionary measures include avoiding breathing in dust or vapor, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZFRPJPZEOBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638767-25-5 |
Source


|
| Record name | tert-Butyl (3-aminobicyclo[1.1.1]pent-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

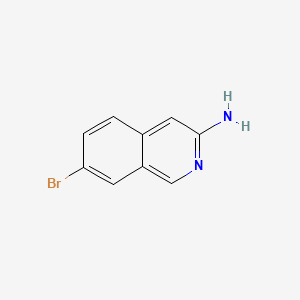
![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![Cholesteryl oleate, [oleate-9,10-3H]](/img/structure/B592054.png)

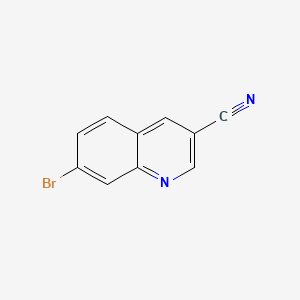
![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)
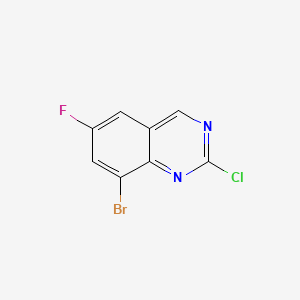

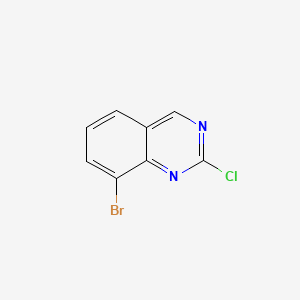
![[4-(Hydroxymethyl)pyridin-3-yl]methanol](/img/structure/B592073.png)
